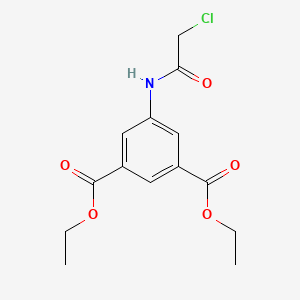

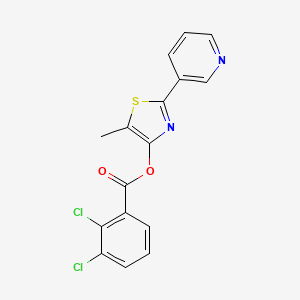

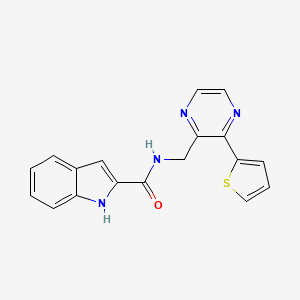

![molecular formula C7H8N4O B2798080 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1909337-15-0](/img/structure/B2798080.png)

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolopyridines has been evaluated for activity and access to pharmaceutical products . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Antimicrobial Activity : 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain derivatives showed higher antimicrobial activities, with minimum inhibitory concentrations ranging impressively from 0.31 to less than 0.0024 mg/ml (Akbas & Berber, 2005).

- Antioxidant Potential : Research into novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, including derivatives of this compound, revealed promising antioxidant activities. These compounds were evaluated using the DPPH scavenging assay, where one particular ligand exhibited the best antioxidant activity, indicating the potential of these derivatives in oxidative stress-related applications (Kaddouri et al., 2020).

- Neurotropic Activity : Studies on the synthesis of new S-alkyl derivatives of pyrazol-1-yl pyrano[3,4-c]pyridines, closely related to the chemical structure of interest, have indicated neurotropic activities. These derivatives showed potential in antagonizing convulsive models without exhibiting muscle relaxation at studied doses, alongside demonstrating anxiolytic and antidepressant effects (Dashyan et al., 2022).

Synthetic Approaches and Chemical Properties

- Efficient Synthetic Routes : The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines has been achieved, showcasing new and efficient synthetic routes. These pathways provide valuable insights into the chemical properties and potential applications of these heterocyclic compounds in various fields, including medicinal chemistry and organic synthesis (Zaki et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol are currently unknown. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been shown to exhibit promising pharmacological properties, including anti-proliferative and antitumor activity . .

Mode of Action

Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit various key enzymes, potentially reducing cell division and/or inducing apoptosis in tumor cells . The specific interactions between this compound and its targets, as well as the resulting changes, are areas for future research.

Biochemical Pathways

Given the potential anti-proliferative and antitumor activity of similar compounds, it is possible that this compound may affect pathways related to cell division and apoptosis . The downstream effects of these pathway alterations would likely depend on the specific cellular context.

Result of Action

Based on the activities of similar compounds, it is possible that this compound could induce changes in cell division and apoptosis, potentially exerting anti-proliferative and antitumor effects .

Eigenschaften

IUPAC Name |

1,3-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-5-3-8-9-7(12)6(5)11(2)10-4/h3H,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCFDCSZKUXVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=NNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

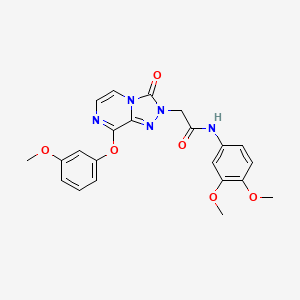

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)

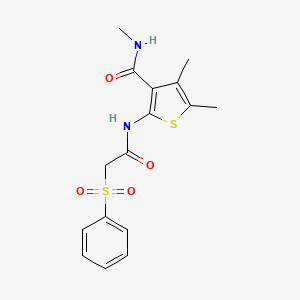

amino}-N-methylacetamide](/img/structure/B2798007.png)

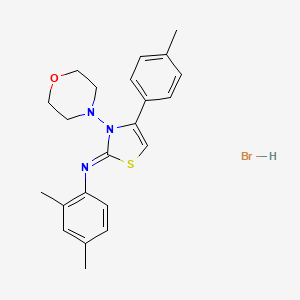

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)